Regioisomeric Differentiation: 2-Thienyl vs. 3-Thienyl Substituent—Hammett σ Constants and Physicochemical Offsets
The 2-thienyl regioisomer (target compound) and the 3-thienyl regioisomer (CAS 91902-82-8) exhibit distinct electronic properties governed by the position of the sulfur atom in the thiophene ring. The Hammett σ₀ substituent constant for 2-thienyl is +0.53 (electron-withdrawing), whereas for 3-thienyl it is −0.13 (weakly electron-donating)—a net difference of 0.66 log units [1]. This electronic difference propagates into the experimentally observable physicochemical properties of the full propanoic acid derivatives: the 2-thienyl isomer has a calculated ACD/LogD (pH 5.5) of 2.07, while the 3-thienyl isomer has a LogD (pH 5.5) of 2.17—a ΔLogD of 0.10 . Boiling points differ by approximately 3.2 °C (344.7 vs. 347.9 °C), and flash points differ by 1.9 °C (162.3 vs. 164.2 °C) [2]. These electronic differences are sufficient to alter the ionization state of the carboxylic acid group, hydrogen-bond donor/acceptor capacity, and the geometry of target-protein binding interactions at physiological pH.
| Evidence Dimension | Electronic substituent effect (Hammett σ₀ constant) and resulting impact on lipophilicity and phase-transition temperatures |
|---|---|
| Target Compound Data | σ₀(2-thienyl) = +0.53; ACD/LogD (pH 5.5) = 2.07; bp = 344.7 °C; flash point = 162.3 °C; density = 1.26 g/cm³; refractive index = 1.621 |
| Comparator Or Baseline | 2-Phenyl-3-(3-thienyl)propanoic acid (CAS 91902-82-8): σ₀(3-thienyl) = −0.13; ACD/LogD (pH 5.5) = 2.17; bp = 347.9 °C; flash point = 164.2 °C; density = 1.3 g/cm³ |
| Quantified Difference | Δσ₀ = 0.66 (sign reversal from electron-withdrawing to electron-donating); ΔLogD (pH 5.5) = 0.10; Δbp = 3.2 °C; Δflash point = 1.9 °C; Δdensity = 0.04 g/cm³ |
| Conditions | Hammett σ₀ constants from gas-phase pyrolysis kinetics (Alunni et al., 1990); physicochemical properties from ACD/Labs Percepta prediction (v14.00) and ChemSpider experimental/predicted data |
Why This Matters
A net σ₀ difference of 0.66 between the 2-thienyl and 3-thienyl substituents is large enough to shift the carboxylic acid pKₐ by approximately 0.3–0.5 units, altering the ionized fraction at physiological pH and consequently affecting passive membrane permeability, plasma protein binding, and target engagement—making regioisomeric identity a critical procurement specification for any biological assay.
- [1] Alunni, S.; et al. Gas-phase pyrolytic reactions. Part 4. Arrhenius parameters and Hammett σ⁰ constants in gas-phase elimination kinetics. J. Chem. Soc., Perkin Trans. 2 1990, 1295–1300. View Source
- [2] ChemSpider. (2R)-2-Phenyl-3-(3-thienyl)propanoic acid. Density: 1.3 g/cm³; Boiling point: 347.9 °C; Flash point: 164.2 °C. http://inchis.chemspider.com/ (accessed 2026). View Source
